molecular formula C22H25FN2O2 B4943170 1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B4943170
M. Wt: 368.4 g/mol
InChI Key: CWKODSGCODEDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, leading to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is its potent anticancer and anti-inflammatory activity. This makes it a potential candidate for the development of novel cancer and anti-inflammatory drugs. However, one of its limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that can be explored with 1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide. Some of these include:
1. Development of novel drug formulations with improved solubility and bioavailability.
2. Investigation of its potential applications in other disease conditions, such as neurodegenerative disorders.
3. Study of its mechanism of action at the molecular level to identify new targets for drug development.
4. Exploration of its potential applications in combination therapy with other anticancer and anti-inflammatory drugs.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide involves the reaction of 3-fluorobenzylamine with 2-(4-methylphenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperidine-3-carboxylic acid to obtain the final product.

Scientific Research Applications

1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-16-5-7-17(8-6-16)11-12-24-22(27)19-9-10-21(26)25(15-19)14-18-3-2-4-20(23)13-18/h2-8,13,19H,9-12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKODSGCODEDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

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